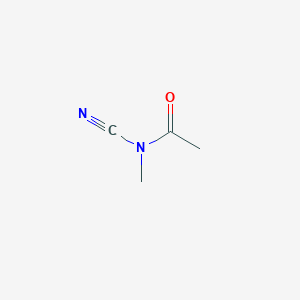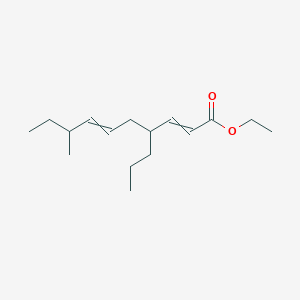
1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is a complex organic compound with a unique structure that includes a methoxy group, a methyl-butenyl side chain, and a carbazole core with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Methyl-Butenyl Side Chain: The side chain can be attached through a Friedel-Crafts alkylation reaction.
Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.
Reduction: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-9H-carbazole-3-carbaldehyde: Lacks the methyl-butenyl side chain.
2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde: Lacks the methoxy group.
1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole: Lacks the aldehyde group.
Uniqueness: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy group and the aldehyde group, along with the methyl-butenyl side chain, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
54313-18-7 |
|---|---|
Molekularformel |
C19H19NO2 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
1-methoxy-2-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO2/c1-12(2)8-9-14-13(11-21)10-16-15-6-4-5-7-17(15)20-18(16)19(14)22-3/h4-8,10-11,20H,9H2,1-3H3 |
InChI-Schlüssel |
FRQNYPFNOITCMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C2=C(C=C1C=O)C3=CC=CC=C3N2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


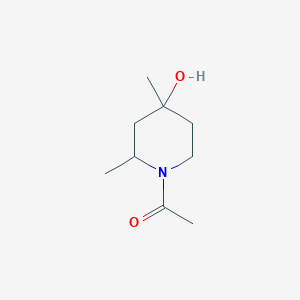
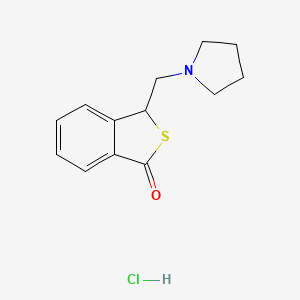
![3,5-Dichloro-2-[[[(4-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13798227.png)
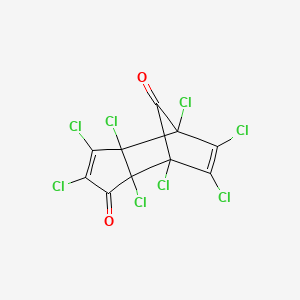
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)



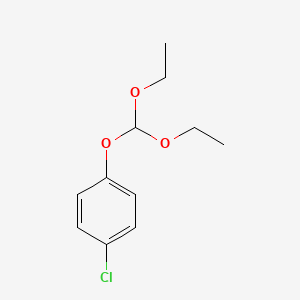

![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
